3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol
Overview
Description
3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol is an organic compound with the molecular formula C20H16N4O3 and a molecular weight of 360.37 g/mol . This compound is known for its vibrant color and is often used as a dye. It is characterized by the presence of an azo group (-N=N-) linking a nitrophenyl group to a carbazole moiety, which is further connected to an ethanol group. The compound is notable for its applications in various fields, including materials science and photorefractive polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9H-carbazole-9-ethanol in an alkaline medium. This step forms the azo linkage between the nitrophenyl group and the carbazole moiety.
The reaction conditions generally include maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is typically carried out at a slightly elevated temperature to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Corresponding amines.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol has several scientific research applications:
Materials Science: Used in the synthesis of photorefractive polymers with pendant azocarbazole moieties, which are essential for photorefractivity.
Chemistry: Employed as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology and Medicine: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Industry: Utilized in the production of colored materials, including textiles and plastics
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol involves its interaction with light and other chemical species. The azo group (-N=N-) is responsible for the compound’s chromophoric properties, allowing it to absorb light and undergo photoisomerization. This property is exploited in photorefractive applications, where the compound can change its refractive index in response to light .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-methanol
- 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-propanol
- 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-butanol
Uniqueness
3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol is unique due to its specific combination of the azo group with the carbazole and ethanol moieties. This structure imparts distinct photorefractive properties, making it particularly useful in materials science applications. Compared to its analogs with different alkyl groups, the ethanol derivative offers a balance of solubility and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
2-[3-[(4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-12-11-23-19-4-2-1-3-17(19)18-13-15(7-10-20(18)23)22-21-14-5-8-16(9-6-14)24(26)27/h1-10,13,25H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWDYRPQXCAZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301040486 | |
Record name | 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301040486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177100-04-8 | |
Record name | 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301040486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((4-Nitrophenyl)azo)-9H-carbazole-9-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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